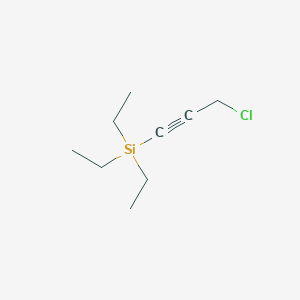
(3-Chloroprop-1-yn-1-yl)(triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is an organosilicon compound with the molecular formula C9H17ClSi It is characterized by the presence of a silicon atom bonded to a triethyl group and a 3-chloroprop-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(triethyl)silane typically involves the reaction of 3-chloropropyne with triethylsilane in the presence of a catalyst. One common method is as follows:
Reactants: 3-chloropropyne and triethylsilane.
Catalyst: A platinum-based catalyst such as Karstedt’s catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 60-80°C) and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with electrophiles.
Hydrosilylation: The silicon-hydrogen bond can react with alkenes or alkynes to form new carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Addition Reactions: Often require the presence of a Lewis acid catalyst such as boron trifluoride.
Hydrosilylation: Catalyzed by transition metal complexes, particularly platinum or rhodium complexes.
Major Products
Substitution Reactions: Yield substituted propynyl derivatives.
Addition Reactions: Form adducts with the electrophile.
Hydrosilylation: Produce organosilicon compounds with new Si-C bonds.
Scientific Research Applications
(3-Chloroprop-1-yn-1-yl)(triethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(triethyl)silane involves its ability to form stable bonds with other molecules through its reactive sites. The silicon atom can form strong Si-C bonds, while the propynyl group can participate in various addition and substitution reactions. These properties make it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
(3-Chloroprop-1-yn-1-yl)(trimethyl)silane: Similar structure but with trimethyl groups instead of triethyl groups.
(3-Chloroprop-1-yn-1-yl)(triphenyl)silane: Contains triphenyl groups, leading to different reactivity and applications.
Uniqueness
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is unique due to the presence of triethyl groups, which influence its steric and electronic properties. This makes it particularly useful in reactions where bulkier substituents are required to achieve selective reactivity.
Properties
CAS No. |
17889-26-8 |
|---|---|
Molecular Formula |
C9H17ClSi |
Molecular Weight |
188.77 g/mol |
IUPAC Name |
3-chloroprop-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C9H17ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
InChI Key |
LUSHFGWWGTVFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

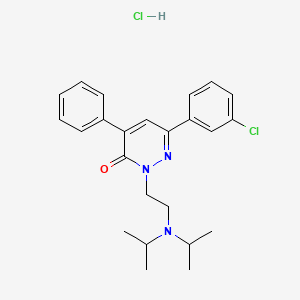
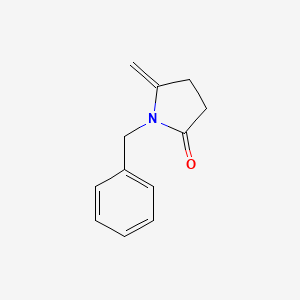
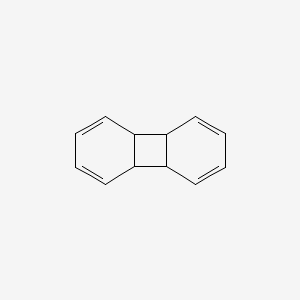
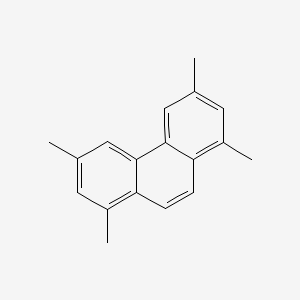
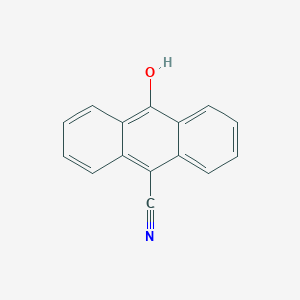
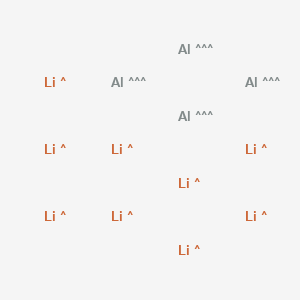
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
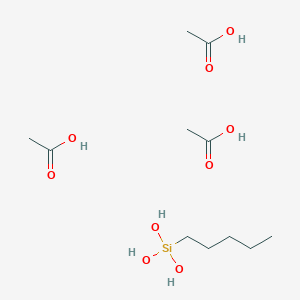
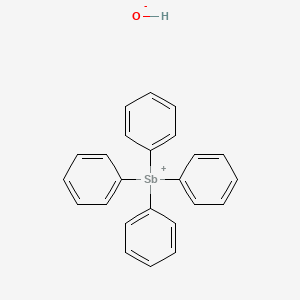
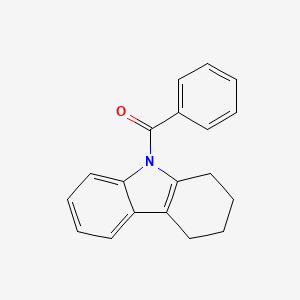
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
